2-Oxo-1,2,3,4-tetrahydroquinoline-5-carbaldehyde

Descripción

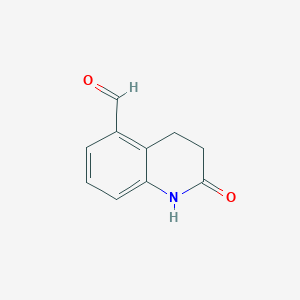

2-Oxo-1,2,3,4-tetrahydroquinoline-5-carbaldehyde is a bicyclic heterocyclic compound featuring a fused quinoline scaffold with a partially saturated six-membered ring system. The molecule contains a ketone group at the 2-position and a formyl (-CHO) substituent at the 5-position.

Propiedades

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-7-2-1-3-9-8(7)4-5-10(13)11-9/h1-3,6H,4-5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVVBSNFJWXQPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC=CC(=C21)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization and oxidation steps. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinoline-5-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require the use of catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Formation of 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid.

Reduction: Formation of 2-hydroxy-1,2,3,4-tetrahydroquinoline-5-carbaldehyde.

Substitution: Formation of various substituted quinoline derivatives depending on the substituents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Applications

Intermediate in Organic Synthesis

2-Oxo-1,2,3,4-tetrahydroquinoline-5-carbaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions such as condensation, oxidation, and reduction. This versatility makes it valuable in the development of new compounds with potential therapeutic applications.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods:

- Pfitzinger Reaction : Involves the condensation of isatin with an aldehyde in the presence of a base.

- Cyclization Reactions : High-temperature cyclizations and metal-promoted processes are also employed to produce this compound efficiently .

Biological Applications

Antimicrobial Properties

Research has indicated that derivatives of 2-Oxo-1,2,3,4-tetrahydroquinoline exhibit significant antimicrobial activity. For instance, studies have shown that certain tetrahydroquinoline derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Antitumor Activity

The compound has been investigated for its antitumor properties. It has been found to interact with cellular targets involved in cancer progression. The mechanism often involves DNA intercalation, disrupting replication processes and leading to cancer cell apoptosis .

Medicinal Chemistry

Pharmacological Potential

The pharmacological profile of 2-Oxo-1,2,3,4-tetrahydroquinoline derivatives includes:

- Anti-inflammatory Effects : Compounds derived from this structure have shown promise in reducing inflammation in various models.

- Neuroprotective Properties : Some studies suggest that these compounds may protect against neurodegenerative diseases by inhibiting pathways associated with neuronal death .

Industrial Applications

Dyes and Pigments

In industrial chemistry, this compound is utilized in the production of dyes and pigments. Its ability to form stable complexes with metals makes it suitable for creating vibrant colors used in textiles and coatings.

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of a series of tetrahydroquinoline derivatives against common pathogens. The results indicated that compounds containing the 2-Oxo-1,2,3,4-tetrahydroquinoline framework exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights their potential as new antimicrobial agents .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of modified tetrahydroquinolines on breast cancer cell lines. The study demonstrated that specific derivatives led to significant reductions in cell viability through apoptosis induction mechanisms. These findings support further exploration of these compounds as anticancer agents .

Mecanismo De Acción

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The quinoline core structure can also interact with DNA and RNA, affecting their function and leading to potential therapeutic effects.

Comparación Con Compuestos Similares

2-Oxo-1,2,3,4-tetrahydroquinoline Derivatives

The target compound shares its core with several 2-oxoindoline and tetrahydroquinoline derivatives. For example:

Key Differences :

- Substituent Diversity : Derivatives like G and IK prioritize polar functional groups (hydroxy, carboxylic acid) for solubility, whereas the target compound’s formyl group may enhance reactivity in condensation reactions.

Biginelli-Type Analogs (Tetrahydropyrimidine Scaffolds)

The synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid esters (Biginelli compounds) shares mechanistic parallels with tetrahydroquinoline derivatives. However, the pyrimidine ring in Biginelli compounds differs in ring size and heteroatom arrangement:

Implications :

- The carbaldehyde group in the target compound offers a reactive site for further derivatization (e.g., Schiff base formation), whereas Biginelli carboxylates are often optimized for hydrogen-bonding interactions in enzyme inhibition .

Pharmacological Modifications

4-Oxo-1,4-dihydroquinoline-3-carboxamides

Compound 47 (J. Med. Chem. 2007) exemplifies modifications targeting biological activity:

Notable Observations:

- The adamantyl group in 47 enhances steric bulk and membrane permeability, a strategy applicable to the target compound’s carbaldehyde for prodrug design.

- Thioxo substitution (C=S) may improve metabolic stability compared to ketones (C=O) .

Actividad Biológica

2-Oxo-1,2,3,4-tetrahydroquinoline-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring both aldehyde and ketone functional groups, allows for significant reactivity and interaction with various biological targets. This article delves into the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug development.

The compound is characterized by its quinoline core structure, which is known for its pharmacological significance. The presence of an aldehyde group at the fifth position enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance, a comparative study revealed that this compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of several standard antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been reported to inhibit the proliferation of cancer cells through various mechanisms:

- DNA Interaction : The quinoline core can intercalate into DNA, disrupting replication and transcription processes .

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .

A study evaluating its effects on human cancer cell lines indicated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were reported in the low micromolar range for several cancer types .

The mechanism of action for this compound involves multiple pathways:

- Covalent Bond Formation : The aldehyde group can react with amino acids in proteins (e.g., cysteine), leading to enzyme inhibition.

- Intercalation with Nucleic Acids : The compound's structure allows it to insert between base pairs in DNA, affecting gene expression and cellular replication processes .

Study on Antiviral Activity

A recent investigation focused on the antiviral properties of various tetrahydroquinoline derivatives against human coronaviruses. Although this compound was not the primary focus, it was included in broader tests showing promising results against viral replication .

Antimalarial Research

Another study synthesized derivatives of quinoline compounds and evaluated their antimalarial activity. While this compound was not directly tested for antimalarial effects, related compounds showed significant promise as potential therapeutic agents against malaria .

Comparison with Similar Compounds

A comparative analysis was performed between this compound and its analogs:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | High | Moderate | Aldehyde and ketone groups |

| 6-Hydroxy-2-Oxo-1,2,3,4-Tetrahydroquinoline | Moderate | Low | Hydroxyl group at sixth position |

| 2-Oxo-1,2-dihydroquinoline derivatives | Variable | High | Variations in substitution patterns |

Q & A

Q. What experimental approaches validate the compound’s biological activity mechanisms?

- Methodological Answer :

- Enzymatic assays : Test inhibition of target enzymes (e.g., kinases, proteases) using fluorogenic substrates.

- Molecular docking : Simulate binding interactions with protein active sites (e.g., AutoDock Vina).

- SAR studies : Modify substituents (e.g., methyl, methoxy groups) to correlate structure with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.